molecular formula C13H10N6O4 B15152412 N-(1H-benzotriazol-1-ylmethyl)-3,5-dinitroaniline

N-(1H-benzotriazol-1-ylmethyl)-3,5-dinitroaniline

Cat. No.: B15152412
M. Wt: 314.26 g/mol
InChI Key: XQUPXHOIVKCWRN-UHFFFAOYSA-N
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Description

N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This particular compound is characterized by the presence of a benzotriazole moiety linked to a dinitroaniline structure, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE typically involves the reaction of benzotriazole with 3,5-dinitroaniline under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The dinitroaniline structure may also contribute to the compound’s biological activity by interacting with specific cellular pathways.

Comparison with Similar Compounds

N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE can be compared with other benzotriazole derivatives such as:

The uniqueness of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3,5-DINITROANILINE lies in its specific substitution pattern and the presence of both benzotriazole and dinitroaniline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N6O4

Molecular Weight

314.26 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,5-dinitroaniline

InChI

InChI=1S/C13H10N6O4/c20-18(21)10-5-9(6-11(7-10)19(22)23)14-8-17-13-4-2-1-3-12(13)15-16-17/h1-7,14H,8H2

InChI Key

XQUPXHOIVKCWRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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